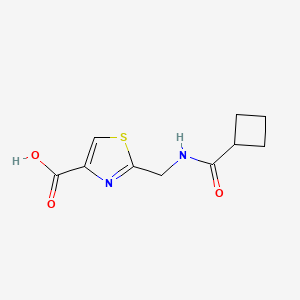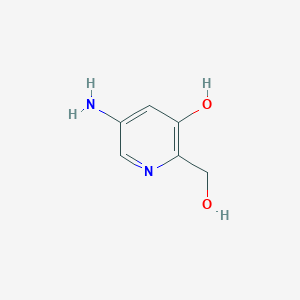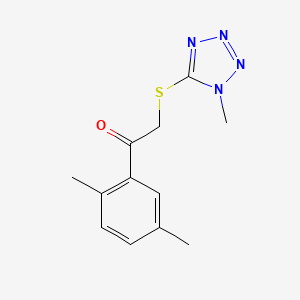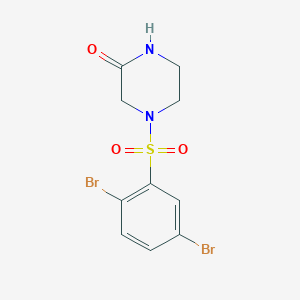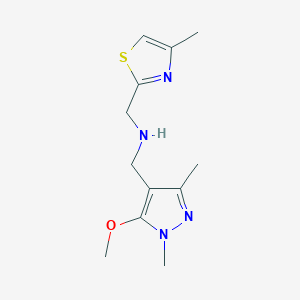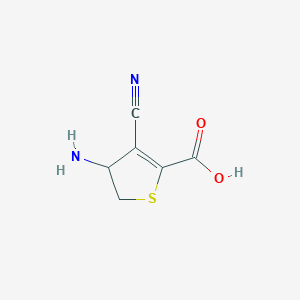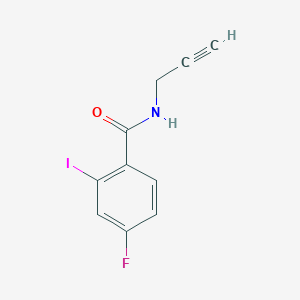
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-cyanopyrimidine with methyl 3-aminothiophene-2-carboxylate under specific conditions such as the presence of a base like triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
科学的研究の応用
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a building block for the synthesis of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final synthesized compound .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to its specific combination of a pyrimidine ring with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
特性
分子式 |
C11H7ClN4O2S |
|---|---|
分子量 |
294.72 g/mol |
IUPAC名 |
methyl 3-[(2-chloro-5-cyanopyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7ClN4O2S/c1-18-10(17)8-7(2-3-19-8)15-9-6(4-13)5-14-11(12)16-9/h2-3,5H,1H3,(H,14,15,16) |
InChIキー |
IAMNXDBXBDMUND-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


